molecular formula C16H16ClNO3 B5856411 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 6361-15-5

2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B5856411
CAS No.: 6361-15-5
M. Wt: 305.75 g/mol
InChI Key: QJAYNVREKOIHBP-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and a methoxy-substituted phenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 4-chloro-3-methylphenoxyacetic acid: The 4-chloro-3-methylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-chloro-3-methylphenoxyacetic acid.

    Amidation Reaction: The final step involves the reaction of 4-chloro-3-methylphenoxyacetic acid with 4-methoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and coatings.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-methylphenoxyacetic acid
  • 4-methoxyaniline
  • 4-chloro-3-methylphenol

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide is unique due to the presence of both chloro and methoxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11-9-14(7-8-15(11)17)21-10-16(19)18-12-3-5-13(20-2)6-4-12/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAYNVREKOIHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00979823
Record name 2-(4-Chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6361-15-5
Record name 2-(4-Chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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